![molecular formula C15H21NO B1613928 (3-Cyclohexyl)propyl 2-pyridyl ketone CAS No. 898779-62-9](/img/structure/B1613928.png)
(3-Cyclohexyl)propyl 2-pyridyl ketone
Overview
Description
(3-Cyclohexyl)propyl 2-pyridyl ketone, or 3CP2PK, is an organic compound that has been studied extensively due to its potential applications in synthetic organic chemistry, pharmacology, and biochemistry. It is a chiral compound, meaning it has two different configurations, or enantiomers, which can be distinguished from each other by their optical activity. 3CP2PK has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This compound has been used in the synthesis of numerous other compounds, including drugs and pharmaceuticals, and has been studied for its potential applications in medicine, agriculture, and other fields.
Scientific Research Applications
Coordination Chemistry and Spectroscopic Studies
Di-2-pyridyl ketone has been extensively used in the preparation of neutral dinuclear lanthanide(III) complexes. These complexes have been characterized by their effective magnetic moments and spectroscopic techniques, indicating the nature of bonding and structural characteristics. Notably, Eu(III) and Tb(III) complexes exhibit intense red and green emission, respectively, which is achieved by an indirect process known as the antenna effect (Thiakou et al., 2006).
Magnetic Properties and Molecular Magnetism
The use of di-2-pyridyl ketone derivatives in the synthesis of dinuclear Co(III)/Dy(III) complexes has been described, highlighting the "switching on" of single-molecule magnet (SMM) properties within these structures. These complexes demonstrate the potential for high-density information storage and quantum computing applications, emphasizing the importance of the ligand's role in tuning the magnetic properties of such complexes (Polyzou et al., 2017).
Synthesis and Reactivity
The reactivity of di-2-pyridyl ketone with transition metals has led to the formation of high-nuclearity nickel(II) clusters, demonstrating the dependence of nuclearity on the nature of the inorganic anion present. This showcases the ligand's versatility in generating complexes with varying nuclearities and magnetic properties, contributing to the development of novel magnetic materials (Stamatatos et al., 2007).
Catalytic Applications
In catalysis, the modification of di-2-pyridyl ketone has enabled the synthesis of ruthenium(II) complexes that exhibit exceptionally high catalytic activity in the transfer hydrogenation of ketones. This highlights the potential for these complexes in synthetic chemistry, offering efficient and selective methods for reducing ketones to alcohols (Zeng & Yu, 2008).
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium .
Mode of Action
In the context of SM cross-coupling reactions, (3-Cyclohexyl)propyl 2-pyridyl ketone participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds , which are fundamental in organic chemistry and biochemistry.
Result of Action
In the context of sm cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of (3-Cyclohexyl)propyl 2-pyridyl ketone can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound may exhibit stability and efficacy under a variety of conditions.
properties
IUPAC Name |
4-cyclohexyl-1-pyridin-2-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVGWJNWNMDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641991 | |
Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-62-9 | |
Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.